(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
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Description
“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” is a chemical compound. The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .
Synthesis Analysis
The synthesis of compounds like “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” often involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
Molecular Structure Analysis
The molecular structure of compounds similar to “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” has been optimized using methods like the DFT/B3LYP method .
Chemical Reactions Analysis
The tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), derived from commercially available tert-butyloxycarbonyl-protected amino acids, have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate” include being clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRNQTKSNGIWBV-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595105 |
Source
|
Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate | |
CAS RN |
134167-07-0 |
Source
|
Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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